molecular formula C9H11N3 B2918363 1,2-dimethyl-1H-benzo[d]imidazol-6-amine CAS No. 4006-62-6

1,2-dimethyl-1H-benzo[d]imidazol-6-amine

Cat. No.: B2918363
CAS No.: 4006-62-6
M. Wt: 161.208
InChI Key: OAUGOBOEYPHXCK-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1H-benzo[d]imidazol-6-amine is a heterocyclic aromatic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications . The structure of this compound consists of a benzimidazole core with two methyl groups at positions 1 and 2, and an amine group at position 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dimethyl-1H-benzo[d]imidazol-6-amine can be achieved through various synthetic routes. One common method involves the cyclization of o-phenylenediamine with formic acid or its derivatives, followed by methylation at the 1 and 2 positions . Another approach involves the reaction of 2-nitroaniline with acetic anhydride to form 2-acetamido-1-nitrobenzene, which is then reduced and cyclized to yield the desired benzimidazole derivative .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-throughput methods and catalysts to optimize yield and efficiency. Catalysts such as palladium or nickel are commonly used in the hydrogenation and cyclization steps . The reaction conditions typically involve elevated temperatures and pressures to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-1H-benzo[d]imidazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, substituted benzimidazoles, and various amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethyl-1H-benzo[d]imidazol-6-amine is unique due to the presence of the amine group at position 6, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, enhancing its potential as a therapeutic agent .

Properties

IUPAC Name

2,3-dimethylbenzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-11-8-4-3-7(10)5-9(8)12(6)2/h3-5H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUGOBOEYPHXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4006-62-6
Record name 1,2-dimethyl-1H-1,3-benzodiazol-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of tin (II) chloride dihydrate (4.7 g) in concentrated hydrochloric acid (15 ml) was added 1,2-dimethyl-6-nitro-1H-benzimidazole (1 g) (J. Chem. Soc.,1931, 1143-1153), and the mixture was stirred at room temperature for 6 h. The mixture was poured onto ice and chloroform, and basified to pH 10 by the addition of 10M sodium hydroxide solution. The mixture was extracted several times with chloroform and the combined organic extracts dried and concentrated in vacuo to give a brown solid. This was crystallised from ethanol to give the title compound.
Quantity
4.7 g
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1 g
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15 mL
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solvent
Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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